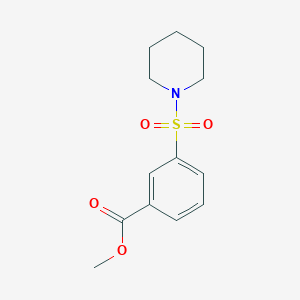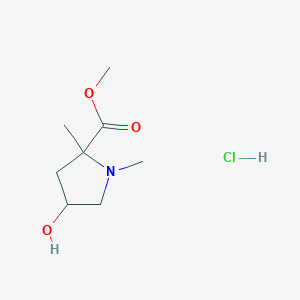
1-(2,6-Dimethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as TCS 401 and has been synthesized using various methods. The purpose of Additionally, future directions for research on this compound will be discussed.
Mechanism of Action
The mechanism of action of TCS 401 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in cells. This inhibition can lead to a variety of biochemical and physiological effects, including changes in gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
TCS 401 has been shown to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Additionally, TCS 401 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Other effects of TCS 401 include changes in gene expression and alterations in cellular signaling pathways.
Advantages and Limitations for Lab Experiments
TCS 401 has several advantages for use in lab experiments. For example, it is a relatively stable compound that can be easily synthesized and purified. Additionally, TCS 401 has been shown to have a variety of effects on cells, making it a useful tool for studying the biochemical and physiological effects of various compounds. However, there are also limitations to using TCS 401 in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Future Directions
There are several future directions for research on TCS 401. One area of interest is its potential use as a drug target for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of TCS 401 and its effects on cells. Other future directions for research on TCS 401 include the development of new synthetic methods for its production and the investigation of its potential use in combination with other compounds for enhanced therapeutic effects.
Conclusion
In conclusion, 1-(2,6-Dimethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine is a chemical compound that has been widely studied for its potential use in scientific research. It has been synthesized using various methods and has been found to have a variety of applications, including as a potential drug target for the treatment of cancer and inflammation. While its mechanism of action is not fully understood, TCS 401 has been shown to have a variety of biochemical and physiological effects on cells. There are several advantages and limitations to using TCS 401 in lab experiments, and there are several future directions for research on this compound.
Synthesis Methods
The synthesis of 1-(2,6-Dimethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine has been achieved using different methods. One of the most commonly used methods involves the reaction of 2,6-dimethylbenzeneamine with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of piperazine. This reaction results in the formation of the desired compound, TCS 401. Other methods involve the use of different reagents and solvents to achieve the same result.
Scientific Research Applications
TCS 401 has been studied for its potential use in scientific research. It has been found to have a variety of applications, including as a potential drug target for the treatment of cancer, inflammation, and other diseases. Additionally, TCS 401 has been used in the development of new drugs and as a tool for studying the biochemical and physiological effects of various compounds.
properties
IUPAC Name |
1-(2,6-dimethylphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-15-9-10-20(19(5)18(15)4)26(24,25)23-13-11-22(12-14-23)21-16(2)7-6-8-17(21)3/h6-10H,11-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEPRTTXXCDFDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2549078.png)



![5-Oxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2549084.png)




![(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2549091.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2549093.png)


